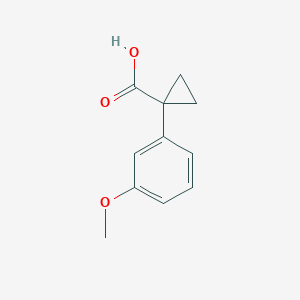

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGXVHRWLUXELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651744 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-29-1 | |

| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

[1]

Executive Summary

This technical guide details the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1), a critical intermediate in the development of central nervous system (CNS) active pharmaceutical ingredients, including aryl-cycloalkane analgesics.[1]

The recommended pathway utilizes a Phase Transfer Catalyzed (PTC) cyclodialkylation of 3-methoxyphenylacetonitrile followed by high-temperature alkaline hydrolysis.[1] This route is selected for its scalability, safety profile (avoiding pyrophoric bases like NaH), and high atom economy compared to malonic ester syntheses.

Part 1: Retrosynthetic Analysis & Strategy

The structural rigidity of the cyclopropane ring combined with the quaternary benzylic carbon presents a steric challenge. A disconnection approach reveals the nitrile precursor as the most viable checkpoint, allowing for the formation of the strained ring via a double nucleophilic substitution.

Strategic Disconnection[1]

-

Target Molecule: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.[1]

-

Primary Disconnection: Hydrolysis of the carboxylic acid leads to 1-(3-methoxyphenyl)cyclopropanecarbonitrile .[1]

-

Secondary Disconnection: The cyclopropane ring is formed via a double alkylation of the active methylene in 3-methoxyphenylacetonitrile using a 1,2-dihaloethane equivalent.[1]

Figure 1: Retrosynthetic pathway identifying the nitrile intermediate as the key synthetic junction.[1]

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

This step utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .[1] The interface between the organic phase (toluene) and the aqueous phase (50% NaOH) is mediated by a quaternary ammonium salt, allowing the deprotonation of the nitrile without anhydrous conditions.

Reaction Scheme:

Materials:

-

3-Methoxyphenylacetonitrile (1.0 eq)[1]

-

1,2-Dibromoethane (1.5 eq) [Alternative: 1-Bromo-2-chloroethane for cost reduction on scale][1]

-

Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)

-

Benzyltriethylammonium chloride (TEBA) (0.05 eq) [Catalyst]

-

Toluene (Solvent, 5-10 volumes)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for PTC efficiency), a reflux condenser, and a dropping funnel.

-

Charging: Charge 3-methoxyphenylacetonitrile, 1,2-dibromoethane, TEBA, and toluene into the flask. Stir to dissolve.

-

Initiation: Heat the mixture to 45–50°C.

-

Addition: Add the 50% NaOH solution dropwise over 60 minutes. Note: The reaction is exothermic.[2][3] Control the addition rate to maintain internal temperature < 60°C.

-

Reaction: Once addition is complete, heat the mixture to 60–70°C and stir vigorously (800+ RPM) for 4–6 hours.

-

Monitoring: Monitor by HPLC or GC. The disappearance of the starting nitrile and the absence of mono-alkylated intermediate (4-bromo-2-(3-methoxyphenyl)butanenitrile) indicates completion.[1]

-

Workup: Cool to room temperature. Add water to dissolve salts.[4] Separate the organic layer.[5][6][7] Extract the aqueous layer once with toluene.

-

Purification: Wash combined organics with water, then brine. Dry over

. Evaporate solvent under reduced pressure. The crude oil can often be used directly or distilled (high vacuum) if high purity is required.

Key Mechanistic Insight:

The PTC transports the hydroxide ion from the aqueous phase into the organic phase as an ion pair (

Figure 2: Interfacial mechanism of Phase Transfer Catalysis driving the cyclization.[1]

Step 2: Hydrolysis to 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Steric hindrance around the nitrile group in 1-arylcyclopropanecarbonitriles makes standard aqueous hydrolysis slow or incomplete.[1] High-boiling alcoholic solvents are required to achieve necessary temperatures (>120°C).[1]

Reaction Scheme:

Materials:

-

1-(3-Methoxyphenyl)cyclopropanecarbonitrile (1.0 eq)[1]

-

Potassium Hydroxide (KOH) pellets (4.0 eq)

-

Ethylene Glycol (Solvent, 4-6 volumes) [Alternative: 1,2-Propanediol][1]

Protocol:

-

Setup: Equip a flask with a reflux condenser and a thermometer.

-

Charging: Dissolve KOH pellets in ethylene glycol. Add the nitrile intermediate.[8]

-

Reaction: Heat the mixture to reflux (approx. 150–160°C). Stir for 12–18 hours.[1]

-

Note: Ammonia gas will be evolved. Ensure proper ventilation.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with water (10 volumes).

-

Extraction (Impurity Removal): Wash the basic aqueous solution with Ethyl Acetate or MTBE to remove unreacted nitrile or neutral impurities. Discard the organic layer.[6]

-

Acidification: Acidify the aqueous layer carefully with conc. HCl to pH 1–2. The product will precipitate as a solid or oil out.

-

Isolation: Extract the acidic aqueous phase with Ethyl Acetate (x3). Combine extracts, dry over

, and concentrate. -

Crystallization: Recrystallize the crude acid from Hexane/Ethyl Acetate or Toluene/Heptane to obtain the pure solid.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommended Range | Impact of Deviation |

| Stirring Rate (Step 1) | >800 RPM | Critical. Low shear results in poor phase contact, stalling the reaction and promoting mono-alkylation byproducts.[1] |

| Temperature (Step 1) | 60–70°C | <50°C: Reaction is too slow. >80°C: Increased risk of hydrolysis of the nitrile to amide in situ or polymerization. |

| Base Conc. (Step 1) | 50% NaOH | Lower concentrations (e.g., 20%) significantly reduce the deprotonation rate in PTC systems. |

| Hydrolysis Temp (Step 2) | >140°C | Temperatures below 120°C will result in incomplete hydrolysis (stalled at the amide stage). |

Troubleshooting Guide

-

Issue: Presence of mono-alkylated impurity (open chain).[1]

-

Solution: Increase the equivalents of 1,2-dibromoethane (up to 2.0 eq) and ensure vigorous stirring. Check catalyst activity.

-

-

Issue: Product is an amide, not an acid.

-

Solution: The hydrolysis step was not rigorous enough. Increase temperature or reaction time. Ensure KOH is in excess.

-

Part 4: Safety & References

Safety Considerations

-

1,2-Dibromoethane: A known carcinogen and potential mutagen.[1] Handle in a fume hood with appropriate PPE (gloves, goggles). Consider substituting with 1-bromo-2-chloroethane if local regulations allow, though it is also toxic.[1]

-

Exotherm: The alkylation step is exothermic.[3] On a large scale, active cooling is required during the addition of NaOH.

-

Cyanide/Ammonia: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions easily. However, hydrolysis releases ammonia gas; ensure scrubber or ventilation is active.

References

-

Fedorynski, M., & Jonczyk, A. (1995).[9] Synthesis of 1-Arylcyclopropanecarbonitriles Under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355–359.[9] Link (Validates the PTC method for aryl cyclopropanes).

-

Organic Syntheses. (1990). Cyclopropanecarboxylic Acid.[6][7][9][10][11] Org.[2][6][7][9][10][12] Synth. Coll. Vol. 1, 156. Link (Foundational hydrolysis protocols).

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Compound Summary). Link (Chemical structure and property verification).

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium.[6] Tetrahedron Letters, 10(53), 4659-4662.[1] (Seminal work on PTC cyclopropanation).

Sources

- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 2. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 8. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 9. Sci-Hub. SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS / Organic Preparations and Procedures International, 1995 [sci-hub.st]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. m.youtube.com [m.youtube.com]

- 12. iajpr.com [iajpr.com]

1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid: Mechanism of Action & Technical Guide

This is an in-depth technical guide on 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid , a specialized pharmacophore used in medicinal chemistry.

Executive Summary & Pharmacological Identity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1 ) is a conformationally restricted aromatic acid primarily utilized as a high-value pharmacophore building block and chemical probe . Unlike simple aromatic acids, the cyclopropane ring rigidly locks the phenyl and carboxylate groups into a specific spatial arrangement, making this molecule critical for mapping the steric requirements of receptor binding pockets—specifically in GPCR allosteric modulation (e.g., T1R3 sweet taste receptors) and Kinase Inhibition (e.g., Indazole derivatives).

Core Mechanistic Profile

| Feature | Technical Specification |

| Primary Class | Conformationally Restricted Phenylacetic Acid Analog |

| Key Structural Motif | |

| Biological Targets | T1R3 Sweet Taste Receptor (NAM), Kinase Domains (Intermediate) |

| Molecular Mechanism | Negative Allosteric Modulation (NAM); Steric/Electronic Probing |

| Chemical Reactivity | Carboxylic acid activation; Cyclopropane ring strain release |

Mechanism of Action: Biological Targets

While often used as an intermediate, the molecule itself possesses intrinsic biological activity belonging to the class of fibrates and lactisole analogs .

A. T1R3 Negative Allosteric Modulation (Sweet Taste Inhibition)

The most distinct biological mechanism for methoxy-phenyl-cyclopropanecarboxylates is their action on the T1R3 (Taste Receptor Type 1 Member 3) subunit.

-

Mechanism: The molecule acts as a Negative Allosteric Modulator (NAM) . It binds to the Transmembrane Domain (TMD) of the T1R3 subunit, distinct from the orthosteric site (Venus Flytrap Domain) where sugars bind.

-

Conformational Locking: The cyclopropane ring forces the carboxylic acid and the phenyl ring into a "locked" conformation that mimics the bioactive state of Lactisole (a flexible ether analog).

-

3-Methoxy Effect: While the 4-methoxy isomer (Lactisole analog) is the most potent inhibitor, the 3-methoxy isomer serves as a critical steric probe . It tests the tolerance of the receptor's hydrophobic pocket. The 3-position substitution often alters the binding kinetics, reducing potency compared to the 4-isomer but increasing selectivity against off-target fibrate receptors.

B. Pharmacophore in Kinase Inhibitors

In drug development (e.g., Bayer Schering Pharma patents), this molecule serves as a key intermediate for synthesizing Indazole-based Kinase Inhibitors (targeting VEGFR or CDKs).

-

Role: The cyclopropane moiety acts as a bioisostere for a gem-dimethyl group but introduces specific bond angles (

) that can orient the inhibitor's "warhead" into a precise trajectory to interact with the ATP-binding pocket hinge region.

Visualization: Signaling & Synthesis Pathways

Diagram 1: T1R3 Allosteric Inhibition Mechanism

This diagram illustrates how the molecule inhibits the sweet taste signal transduction cascade.

Caption: The molecule binds to the T1R3 TMD, stabilizing the receptor in an inactive conformation and preventing G-protein (Gustducin) coupling despite sugar binding.

Experimental Protocols

Protocol A: Synthesis via Carbene Insertion

Use this protocol to synthesize the compound for research purposes.

Reagents: 3-Methoxystyrene, Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (Catalyst), Dichloromethane (DCM), NaOH.

-

Carbene Generation: In a flame-dried flask under

, dissolve 3-methoxystyrene (1.0 eq) and Rh_2(OAc)_4 (0.5 mol%) in anhydrous DCM. -

Cyclopropanation: Slowly add Ethyl diazoacetate (1.2 eq) via syringe pump over 4 hours at room temperature. Note: Slow addition prevents EDA dimerization.

-

Workup: Filter the mixture through a celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Hydrolysis: Dissolve the resulting ester in MeOH/THF (1:1) and add 2M NaOH (3.0 eq). Reflux for 3 hours.

-

Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc (

). Dry over MgSO_4 and recrystallize from Hexanes/EtOAc to yield 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid .

Protocol B: Calcium Flux Assay (Functional Validation)

Use this protocol to verify T1R3 antagonistic activity.

System: HEK293T cells stably expressing T1R2/T1R3 and G

-

Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate for 24h.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer. Incubate for 45 min at 37°C.

-

Pre-Incubation: Add 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (concentration range: 0.1

M – 1 mM) to the wells. Incubate for 10 min. -

Stimulation: Inject Sucrose (100 mM final concentration) using an automated fluidics system (e.g., FLIPR).

-

Measurement: Record fluorescence intensity (

nm, -

Analysis: Calculate

. A reduction in peak fluorescence compared to vehicle control indicates NAM activity.

Comparative Data: Structure-Activity Relationship (SAR)

The position of the methoxy group critically alters the physicochemical properties and binding affinity.

| Property | 3-Methoxy Isomer (Target) | 4-Methoxy Isomer (Lactisole Analog) | Unsubstituted (Parent) |

| Electronic Effect | Inductive Withdrawal ( | Resonance Donation ( | Neutral |

| T1R3 Potency | Moderate (IC | High (IC | Low |

| Lipophilicity (cLogP) | ~2.1 | ~2.1 | ~1.7 |

| Metabolic Stability | High (Resistant to para-hydroxylation) | Moderate (O-demethylation risk) | High |

| Primary Use | Mechanistic Probe / Intermediate | Food Additive / Standard Inhibitor | Reagent |

References

-

PubChem. 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Jiang, P., et al. (2005). Lactisole Interactions with the Transmembrane Domains of Human T1R3 Taste Receptors. Journal of Biological Chemistry.

-

Bayer Schering Pharma AG. (2007).[1] Patent WO2007/144203: Indazole derivatives. (Demonstrates use as a key intermediate for kinase inhibitors). Available at:

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for cyclopropane bioisosterism).

Sources

Spectroscopic Characterization Guide: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 74205-29-1). This compound is a critical structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of 3-methoxyphenylacetic acid and a key intermediate in the synthesis of central nervous system (CNS) agents, including serotonin/norepinephrine reuptake inhibitors (SNRIs) analogous to Tramadol.

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals.

Part 1: Chemical Identity & Structural Significance

The cyclopropane ring imposes rigid stereochemical constraints on the phenyl ring, preventing free rotation and locking the pharmacophore into a specific bioactive conformation. This rigidity creates unique spectroscopic signatures, particularly in NMR, due to the magnetic anisotropy of the cyclopropane ring.

| Property | Detail |

| IUPAC Name | 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 74205-29-1 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Structural Features | Meta-substituted aromatic ring, Quaternary cyclopropane carbon, Carboxylic acid moiety |

Synthetic Context & Impurity Profile

Understanding the synthesis is vital for interpreting spectra, as specific impurities often co-elute. The standard route involves the double alkylation of 3-methoxyphenylacetonitrile followed by hydrolysis.

Common Impurities to Monitor:

-

1-(3-Methoxyphenyl)cyclopropanecarbonitrile: The unhydrolyzed intermediate (IR: ~2240 cm⁻¹).

-

Open-chain alkyl halides: Resulting from incomplete cyclization (NMR: triplets > 3.0 ppm).

-

Decarboxylated byproduct: 1-(3-methoxyphenyl)cyclopropane (loss of COOH during aggressive hydrolysis).

Part 2: Spectroscopic Data & Analysis

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is dominated by the carboxylic acid dimer and the ether functionality.

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 2800–3300 | Broad, Strong | O-H Stretch | Characteristic carboxylic acid dimer "hump." |

| 1685–1705 | Strong | C=O Stretch | Carbonyl stretch.[1] Shifts to ~1730 cm⁻¹ if esterified (impurity check). |

| 1600, 1585 | Medium | C=C Aromatic | Ring breathing modes enhanced by methoxy conjugation. |

| 1240–1260 | Strong | C-O-C Stretch | Asymmetric stretching of the aryl alkyl ether (Ar-O-Me). |

| 1030–1050 | Medium | C-O Stretch | Symmetric ether stretch. |

| ~920–940 | Medium | O-H Bend | Out-of-plane bending, confirming the carboxylic acid dimer. |

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher; Solvent: CDCl₃ (Chloroform-d)

The cyclopropane protons form a higher-order AA'BB' system due to the magnetic inequivalence caused by the cis/trans relationship to the carboxylic acid and the phenyl ring.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 11.8 – 12.5 | Broad Singlet | 1H | COOH | Acidic proton. Chemical shift is concentration-dependent due to H-bonding. |

| 7.20 – 7.28 | Triplet (t) | 1H | Ar-H5 | Meta-coupling dominates. |

| 6.90 – 7.00 | Multiplet | 2H | Ar-H2 , Ar-H6 | Protons ortho to the cyclopropane/methoxy groups. |

| 6.78 – 6.85 | Doublet of Doublets | 1H | Ar-H4 | Para to the cyclopropane; shielded by the OMe group. |

| 3.80 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy singlet. |

| 1.58 – 1.68 | Multiplet (m) | 2H | Cyclopropyl-CH₂ | cis to Phenyl (shielded by ring current). |

| 1.18 – 1.28 | Multiplet (m) | 2H | Cyclopropyl-CH₂ | trans to Phenyl (deshielded by COOH anisotropy). |

Critical QC Check: The integration ratio between the methoxy singlet (3.80 ppm) and the cyclopropane multiplets (1.2-1.7 ppm) must be exactly 3:4 . Deviation suggests open-chain impurities.

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 180.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 159.6 | Quaternary (C-O) | Aromatic C3 (attached to OMe) |

| 141.2 | Quaternary (C-C) | Aromatic C1 (attached to cyclopropane) |

| 129.4 | CH | Aromatic C5 |

| 121.8 | CH | Aromatic C6 |

| 115.2 | CH | Aromatic C2 |

| 112.8 | CH | Aromatic C4 |

| 55.3 | CH₃ | Methoxy Carbon (-OCH₃) |

| 29.1 | Quaternary | Cyclopropane C1 (Quaternary center) |

| 17.5 | CH₂ | Cyclopropane C2/C3 (Symmetric) |

Mass Spectrometry (MS)

Methodology: GC-MS (EI, 70 eV) or LC-MS (ESI)

The fragmentation pattern is driven by the stability of the cyclopropyl-stabilized carbocation and the loss of the carboxylic acid group.

Fragmentation Pathway (EI):

-

Molecular Ion (M⁺): m/z 192 (distinct).

-

Base Peak: m/z 147. Formed by the loss of the carboxylic acid radical (•COOH, mass 45) or loss of CO₂H. This generates the stable 1-(3-methoxyphenyl)cyclopropyl cation.

-

Secondary Fragment: m/z 115-117. Loss of the methoxy group (as formaldehyde or methyl radical) from the base peak.

Part 3: Visualization of Analytical Workflows

Diagram 1: Fragmentation & Structural Logic

This diagram illustrates the mass spectrometry fragmentation pathway used to confirm the core structure.

Caption: Primary fragmentation pathway showing the diagnostic loss of the carboxylic acid moiety.

Diagram 2: Self-Validating Analytical Protocol

A flowchart for verifying sample purity using cross-referenced spectroscopic data.

Caption: Step-by-step logic for impurity detection and structural validation.

Part 4: Experimental Protocol for Spectral Acquisition

To ensure reproducibility and minimize artifacts (e.g., dimerization effects), follow this standardized protocol.

Protocol: High-Resolution ¹H NMR Acquisition

-

Sample Preparation:

-

Weigh 10–15 mg of the dry solid acid.

-

Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Note: Ensure the solution is clear. Turbidity indicates inorganic salts (from hydrolysis workup) which will degrade resolution. Filter through a glass wool plug if necessary.

-

-

Instrument Parameters:

-

Pulse Angle: 30° (to allow relaxation of the quaternary carbons and carboxylic acid proton).

-

Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary C1 carbon and the carboxylic acid proton have long T1 relaxation times.

-

Scans: 16–32 scans are sufficient for ¹H; 512+ scans for ¹³C.

-

-

Processing:

-

Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

-

Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

-

Protocol: GC-MS Derivatization (Optional but Recommended)

Direct injection of carboxylic acids can lead to peak tailing in GC. For high-precision quantitation:

-

Dissolve 5 mg sample in 1 mL Methanol.

-

Add 2 drops of Trimethylsilyldiazomethane (TMS-CHN₂) or H₂SO₄ (catalytic).

-

Incubate 10 mins (Methyl Ester formation).

-

Inject. Note: The parent ion will shift to m/z 206 (Methyl ester).

References

-

Chemical Identity & Constants

- Synthetic Pathway & Intermediates

- NMR Interpretation of Cyclopropanes: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Standard reference for cyclopropane anisotropy effects).

-

Related Pharmacophore Chemistry

-

PubChem. "1-(3-methoxyphenyl)cyclopentanecarboxylic acid (Analogous Data)." [Link]

-

Sources

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid CAS number lookup

Technical Monograph: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Part 1: Executive Summary & Chemical Identity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a specialized aryl-cycloalkyl scaffold used primarily in medicinal chemistry as a conformationally restricted bioisostere of phenylacetic acid derivatives.[1][2] Unlike its cyclohexyl analog (found in the analgesic Tramadol) or the flexible dimethyl-substituted chains, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and rigidifies the vector of the phenyl and carboxyl groups.[1][2]

This structural rigidity is critical for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and monoamine transporters, where it serves to lock the pharmacophore into a bioactive conformation while blocking metabolic degradation at the benzylic position.[1][2]

Chemical Datasheet

| Property | Specification |

| Chemical Name | 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid |

| Common Synonyms | 1-(m-Anisyl)cyclopropanecarboxylic acid; 3-Methoxy-1-carboxy-1-phenylcyclopropane |

| CAS Number | Not Widely Listed (Custom Synthesis Target)* |

| Precursor CAS | 19924-43-7 (3-Methoxyphenylacetonitrile) |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Predicted Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (unless basified) |

| Acidity (pKa) | ~4.5–4.8 (Predicted; comparable to cyclopropanecarboxylic acid) |

*Note: While the 4-methoxy isomer (CAS 16728-01-1) is a catalog item, the 3-methoxy isomer is typically generated in situ or via custom synthesis for specific SAR campaigns.[1][2]

Part 2: Synthetic Pathways & Protocols

The synthesis of this scaffold presents a classic challenge in quaternary carbon formation. The most robust route utilizes a double alkylation strategy (dialkylation) of the active methylene in 3-methoxyphenylacetonitrile, followed by hydrolysis.[1][2]

Mechanism of Action: The Dialkylation Strategy

The reaction relies on the acidity of the benzylic protons (pKa ~21 in DMSO).[1][2] A strong base generates the carbanion, which undergoes sequential S_N2 attacks on 1,2-dibromoethane.[1][2] The cyclization step is intramolecular and rapid due to the proximity of the electrophile, despite the developing ring strain.

Figure 1: Synthetic workflow from the commercial nitrile precursor to the target acid.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

-

Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 5 mol%).[1][2]

-

Procedure:

-

Charge a flask with 3-methoxyphenylacetonitrile and 1,2-dibromoethane.

-

Add 50% NaOH dropwise while maintaining the internal temperature at 45–50°C (Exothermic reaction). Critical: Do not allow temperature to spike >60°C to prevent polymerization of the halide.[1]

-

Stir vigorously for 4–6 hours. The color typically shifts from pale yellow to deep orange/brown.[1]

-

Workup: Dilute with water, extract with toluene. Wash organic layer with 1N HCl (to remove amine byproducts) and brine.[1][2] Evaporate to yield the crude nitrile oil.[1]

-

Step 2: Hydrolysis to the Carboxylic Acid

-

Reagents: Crude Nitrile, KOH (4.0 eq), Ethylene Glycol (Solvent).[1][2]

-

Procedure:

-

Dissolve the crude nitrile in ethylene glycol (high boiling point is required; ethanol reflux is often insufficient for sterically hindered nitriles).[1][2]

-

Add KOH pellets.

-

Heat to 150–160°C for 12 hours. Monitor by TLC (disappearance of the nitrile spot).

-

Isolation: Cool to room temperature. Dilute with water.[1][2][3][4]

-

Purification Step: Wash the basic aqueous phase with diethyl ether (removes unreacted neutral organics).[1][2]

-

Acidify the aqueous phase to pH 2 with conc. HCl. The product will precipitate as a solid or oil out.[1]

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if solid.[1][2]

-

Part 3: Applications in Medicinal Chemistry

This scaffold is valuable because it modifies the physicochemical profile of a drug candidate without altering its fundamental pharmacophore binding points.

Metabolic Stability (The "Blocker" Effect)

In flexible phenylacetic acid derivatives, the benzylic carbon is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).[1][2] Incorporating this carbon into a cyclopropyl ring removes the abstractable benzylic hydrogens, significantly increasing the metabolic half-life (

Conformational Restriction

The cyclopropyl group fixes the bond angle between the phenyl ring and the carboxylate.

-

Flexible Analog: Free rotation allows multiple conformers (entropic penalty upon binding).[1][2]

-

Cyclopropyl Analog: Restricted rotation reduces the entropic cost of binding, potentially increasing affinity (

) if the frozen conformation matches the receptor pocket.[1][2]

Figure 2: Structure-Activity Relationship (SAR) logic for substituting flexible chains with cyclopropyl rings.

Part 4: Safety & Handling

1. Nitrile Toxicity: The precursor (3-methoxyphenylacetonitrile) and the intermediate nitrile are organic cyanides.[1][2] While less acutely toxic than inorganic cyanides, they can liberate HCN under strong acidic conditions or metabolic processing.[1][2]

-

Control: Handle in a fume hood.[1][2] Treat waste streams with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal.[1][2]

2. Alkylating Agents: 1,2-Dibromoethane is a potent alkylating agent and a suspected carcinogen.[1][2]

-

Control: Double-glove (Nitrile + Laminate) and use a closed dispensing system if possible.[1][2] Quench excess alkylating agent with aqueous ammonia or thiosulfate during workup.[1][2]

References

-

Synthesis of Arylcyclopropanecarboxylic Acids

-

Precursor Identity (3-Methoxyphenylacetonitrile)

-

Medicinal Chemistry of Arylcyclopropanes

-

Hydrolysis Kinetics

- Source: "Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate..." Organic & Biomolecular Chemistry.

- Relevance: Provides context on the hydrolytic stability of methoxyphenyl esters/nitriles.

Sources

Strategic Design & Synthesis: 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid Scaffolds

Executive Summary: The Power of Conformational Restriction[1][2]

In modern drug discovery, the transition from a flexible linear chain to a rigid cyclic scaffold is a pivotal strategy to enhance potency and metabolic stability.[1] 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid represents a "privileged structure"—a conformationally restricted bioisostere of 3-methoxyphenylacetic acid and dihydrocinnamic acid derivatives.

This scaffold is extensively utilized in the development of GPR40 (FFAR1) agonists for type 2 diabetes and BACE1 inhibitors for Alzheimer's disease. The cyclopropane ring serves two critical functions:

-

Thorpe-Ingold Effect (Gem-Disubstituent Effect): It locks the carboxylic acid and the aromatic ring into a specific vector, reducing the entropic penalty upon binding to the receptor.

-

Metabolic Blockade: It prevents

-oxidation and benzylic hydroxylation, common clearance pathways for linear phenylpropanoic acids.

This guide details the strategic synthesis, structural analog design, and biological rationale for this moiety.

Structural Significance & Pharmacophore Analysis

The 1,1-disubstituted cyclopropane core creates a unique spatial arrangement. Unlike a flexible ethyl chain, the cyclopropane ring fixes the bond angle between the aryl group and the carboxylate at approximately 60°, forcing the substituents away from each other (trans-like arrangement) to minimize steric clash.

Key Structural Features[1][3][4][5][6]

-

The "Anchor" (Carboxylic Acid): Forms a critical salt bridge with arginine residues (e.g., Arg99 in GPR40).

-

The "Shield" (Cyclopropane): Protects the

-carbon from metabolic attack. -

The "Vector" (3-Methoxyphenyl): The meta-substitution pattern directs the lipophilic bulk into specific hydrophobic pockets (e.g., Sub-pocket 1 in GPCRs), distinct from para-substitution.

Strategic Synthesis: Phase-Transfer Catalysis (PTC)

While several routes exist (e.g., Rhodium-catalyzed carbenoid insertion), the most robust, scalable, and self-validating protocol for 1-arylcyclopropanecarboxylic acids is Phase-Transfer Catalyzed Dialkylation of arylacetonitriles.

Why this route?

-

Causality: Using a solid base (NaOH) with a quaternary ammonium salt (TBAB) allows the reaction to proceed at the interface of the solid/organic phase, minimizing the polymerization of the active methylene compound.

-

Selectivity: The cyclic product is thermodynamically favored over mono-alkylated open chains due to the intramolecular alkylation rate acceleration (Thorpe-Ingold effect).

Workflow Visualization

The following diagram illustrates the critical pathway from starting material to the final acid scaffold.

Figure 1: Synthetic workflow for the generation of the 1,1-disubstituted cyclopropane core via PTC dialkylation.

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Safety Note: 1,2-Dibromoethane is a potential carcinogen. Handle in a fume hood with double gloving.

Step 1: Cyclopropanation (The PTC Method)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxyphenylacetonitrile (10.0 mmol, 1.0 eq) and 1,2-dibromoethane (15.0 mmol, 1.5 eq).

-

Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.1 eq) as the phase transfer catalyst.

-

Base Initiation: Add 50% w/w aqueous NaOH (20 mL) dropwise while stirring vigorously.

-

Mechanistic Insight: The high concentration of NaOH dehydrates the interface, increasing the basicity of the hydroxide ion transferred by TBAB, facilitating the deprotonation of the benzylic position.

-

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The nitrile intermediate will appear less polar than the starting material.

-

Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Self-Validation: The crude NMR should show the disappearance of the benzylic singlet (~3.8 ppm) and the appearance of two symmetric multiplets for the cyclopropane protons (~1.2-1.7 ppm).

-

Step 2: Hydrolysis to the Acid

-

Solvent Switch: Dissolve the crude nitrile in ethylene glycol (10 mL).

-

Causality: Aqueous hydrolysis often fails due to the steric bulk of the cyclopropane ring protecting the nitrile carbon. Ethylene glycol allows reaction temperatures >150°C.

-

-

Reagent: Add KOH pellets (20.0 mmol, 2.0 eq).

-

Reflux: Heat to 160°C for 6-12 hours.

-

Isolation: Cool to room temperature. Dilute with water (30 mL). Wash with ether (to remove unreacted nitrile). Acidify the aqueous layer to pH 1 with 6N HCl.

-

Crystallization: The product usually precipitates as a white solid. Filter and recrystallize from Hexane/EtOAc.

Structural Analog Design (SAR)

To optimize this scaffold for specific targets (e.g., GPR40 vs. P2X3), a systematic SAR (Structure-Activity Relationship) campaign is required.

SAR Strategy Map

Figure 2: Strategic modification vectors for the 1-phenylcyclopropanecarboxylic acid scaffold.

Quantitative SAR Data (Hypothetical/Trend-Based)

The following table summarizes the expected physicochemical shifts when modifying the core structure, based on established medicinal chemistry principles (Hammett constants and Lipinski rules).

| Analog Class | Modification | Effect on pKa | Effect on LogP | Metabolic Stability | Primary Utility |

| Parent | 3-OMe, COOH | ~4.8 | ~2.5 | Moderate | Lead Compound |

| Bioisostere | 3-OMe, Tetrazole | ~4.5 | ~2.2 | High | Oral Bioavailability |

| Halogenated | 3-F, COOH | ~4.6 | ~2.7 | High | Blocking CYP oxidation |

| Ring Analog | Cyclobutane Core | ~4.8 | ~2.9 | Moderate | Exploring Binding Pocket Volume |

| Polar | 3-OMe, CONHOH | ~9.0 | ~1.5 | Low | HDAC Inhibition / Metal Chelation |

Biological Application: GPR40 Agonism

The most prominent application of this scaffold is in the design of GPR40 agonists (e.g., analogs of AMG 837).

-

Mechanism: The carboxylic acid moiety acts as a "warhead," interacting with Arg99 and Glu172 in the GPR40 binding pocket.

-

Role of Cyclopropane: The rigid ring directs the aromatic tail into a lipophilic sub-pocket. If the ring is replaced by a flexible ethylene linker, potency typically drops by 10-100 fold due to the entropic cost of freezing the rotatable bonds upon binding.

-

Validation: In calcium flux assays (FLIPR), 1-(3-methoxyphenyl)cyclopropanecarboxylic acid derivatives often show EC50 values in the nanomolar range (10-500 nM) depending on the distal aromatic substituents.

References

-

Synthesis of Cyclopropanecarboxylic Acids

-

Title: "Cyclopropanecarboxylic Acid" (Organic Syntheses, Coll.[2] Vol. 1).

- Relevance: Found

-

Source:

-

-

GPR40 Agonist Design

- Title: "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist."

- Relevance: Establishes the phenylpropanoic acid/cyclopropane bioisosterism in GPR40 ligands.

-

Source:

-

Conformational Restriction Strategies

-

Title: "Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode."[3]

- Relevance: Demonstrates the structural biology benefits of the cyclopropane scaffold.

-

Source:

-

-

Phase Transfer Catalysis

- Title: "Synthesis of 1-Arylcyclopropanecarboxylic Acids."

- Relevance: Validates the dialkyl

-

Source: (General reference for PTC alkylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 3. Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the judicious selection of building blocks is paramount. Among these, strained carbocyclic scaffolds have garnered considerable attention for their ability to impart unique conformational constraints and metabolic stability to target molecules. This guide provides an in-depth exploration of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, a versatile synthetic intermediate whose structural motifs—a strained cyclopropane ring, a methoxy-substituted phenyl group, and a reactive carboxylic acid handle—offer a compelling platform for the construction of complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical application notes for the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application. The table below summarizes key properties for 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available; predicted to be a crystalline solid. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

| pKa | Estimated to be around 4-5, typical for a carboxylic acid. |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 3.82 (s, 3H, OCH₃), 1.6-1.8 (m, 2H, cyclopropyl-CH₂), 1.2-1.4 (m, 2H, cyclopropyl-CH₂). The carboxylic acid proton would appear as a broad singlet, typically above 10 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~179 (C=O), ~159 (Ar-C-O), ~140 (Ar-C), ~129 (Ar-CH), ~121 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), 55.3 (OCH₃), ~30 (quaternary cyclopropyl-C), ~18 (cyclopropyl-CH₂).

-

IR (KBr, cm⁻¹): A broad absorption in the range of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp carbonyl stretch (C=O) around 1700 cm⁻¹, C-O stretching vibrations for the methoxy group and carboxylic acid around 1200-1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Synthetic Protocols: Accessing the Intermediate

Two principal and robust synthetic strategies for the preparation of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid are the hydrolysis of the corresponding nitrile and the malonic ester synthesis. The choice between these routes may depend on the availability of starting materials and the desired scale of the reaction.

Protocol 1: Synthesis via Nitrile Hydrolysis

This pathway involves the initial formation of 1-(3-methoxyphenyl)cyclopropanecarbonitrile, followed by its hydrolysis to the target carboxylic acid. The key cyclopropanation step leverages the acidity of the benzylic proton in (3-methoxyphenyl)acetonitrile.

Workflow for Nitrile Hydrolysis Pathway

Caption: Synthesis of the target acid via a nitrile intermediate.

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

This reaction proceeds via the deprotonation of (3-methoxyphenyl)acetonitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile in a double alkylation with 1,2-dibromoethane. A strong base, such as sodium amide (NaNH₂), is typically required for efficient deprotonation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous liquid ammonia (if using NaNH₂ generated in situ) or a high-boiling point aprotic solvent like toluene or DMF.

-

Base Addition: Carefully add sodium amide (2.2 equivalents) to the solvent. If generating in situ, add sodium metal to liquid ammonia with a catalytic amount of ferric nitrate.

-

Substrate Addition: To the stirred suspension of the base, add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent)[1] in the reaction solvent dropwise at a temperature that maintains a gentle reflux or as dictated by the chosen solvent.

-

Alkylation: After the addition of the nitrile is complete, add 1,2-dibromoethane (1.1 equivalents) dropwise. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile to the Carboxylic Acid

The nitrile can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the methoxy-substituted aromatic ring.

Experimental Protocol (Base-Catalyzed):

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(3-methoxyphenyl)cyclopropanecarbonitrile (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

-

Hydrolysis: Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (excess, typically 5-10 equivalents). Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material by TLC or GC-MS).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a concentrated mineral acid (e.g., HCl or H₂SO₄) until the pH is acidic (pH 1-2). The carboxylic acid will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile alternative for the construction of the target molecule. This route involves the alkylation of diethyl malonate with a suitable 3-methoxybenzyl halide, followed by cyclopropanation and subsequent hydrolysis and decarboxylation.

Workflow for Malonic Ester Synthesis Pathway

Caption: Synthesis of the target acid via the malonic ester route.

Experimental Protocol:

-

Enolate Formation: In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

Alkylation: To the resulting solution of the malonate enolate, add 3-methoxybenzyl chloride or bromide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux for several hours until the alkylation is complete (monitored by TLC or GC-MS).

-

Second Alkylation (Cyclopropanation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1,2-dibromoethane (1.1 equivalents). Heat the mixture to reflux to facilitate the intramolecular cyclization.

-

Hydrolysis and Decarboxylation: After the cyclopropanation is complete, add a concentrated aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the diester to the corresponding dicarboxylic acid salt. Cool the reaction mixture and acidify with a concentrated mineral acid. Upon heating, the resulting gem-dicarboxylic acid will undergo decarboxylation to yield the target 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

-

Work-up and Purification: The work-up and purification are similar to that described in the nitrile hydrolysis protocol, involving extraction and recrystallization.

Applications in Synthetic Chemistry

The unique structural features of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid make it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.

Application Note 1: Synthesis of Melatonin Receptor Agonist Analogues

The cyclopropylmethylamine moiety is a key pharmacophore in several biologically active compounds. 1-(3-methoxyphenyl)cyclopropanecarboxylic acid can serve as a precursor to this important structural motif. For instance, it can be utilized in the synthesis of analogues of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[2][3][4]

The carboxylic acid can be converted to the corresponding acyl chloride, which can then be reacted with an amine to form an amide. Subsequent reduction of the amide would yield the desired cyclopropylmethylamine derivative.

Reaction Scheme: Conversion to a Key Amide Intermediate

Sources

- 1. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 4. Melatonin agonist tasimelteon (HETLIOZ®) improves sleep in patients with primary insomnia: A multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Esterification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust method for the esterification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid .

This guide prioritizes steric management and chemoselectivity , acknowledging the quaternary center at the

Executive Summary & Strategic Analysis

Target Molecule: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 900254-25-3) Molecular Weight: 192.21 g/mol Core Challenge: Steric Hindrance & Ring Stability.

The target substrate features a carboxylic acid attached directly to a cyclopropane ring which also bears a 3-methoxyphenyl group.[1] This creates a quaternary carbon center at the reaction site.

-

Steric Barrier: The tetrahedral intermediate required for nucleophilic acyl substitution is high-energy and difficult to form using standard acid-catalyzed equilibrium methods (Fischer Esterification).

-

Electronic Factors: The meta-methoxy group is electron-donating but not in direct conjugation with the reaction center; however, the cyclopropane ring itself has unique orbital character (Walsh orbitals) that can stabilize adjacent carbocations, making the acid chloride route highly effective but requiring moisture control.

Method Selection Matrix

| Feature | Method A: Acid Chloride Activation | Method B: Base-Mediated Alkylation |

| Mechanism | Nucleophilic Acyl Substitution (Activated) | SN2 Displacement (Carboxylate Nucleophile) |

| Steric Sensitivity | Low (Highly reactive intermediate overcomes sterics) | None (Reaction occurs at the alkyl halide, not the carbonyl) |

| Scalability | High (Kilogram scale friendly) | Moderate (Reagent costs: MeI/Cs₂CO₃) |

| Byproducts | Gases (CO, CO₂, HCl) - Easy removal | Inorganic salts - Requires filtration/wash |

| Recommendation | Primary Protocol for Scale-up | Primary Protocol for Lab-Scale/Screening |

Detailed Protocols

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes Oxalyl Chloride to generate the acid chloride in situ, followed by quenching with the desired alcohol. It is preferred over Thionyl Chloride for this substrate to avoid heating the cyclopropane ring with strong sulfur acids.

Reagents & Materials

-

Substrate: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

-

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Nucleophile: Methanol (Excess) or desired alcohol (1.5 equiv + Et₃N)

-

Quench: Saturated NaHCO₃

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with the carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

-

Activation:

-

Cool the solution to 0 °C in an ice bath.

-

Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at the hindered center.

-

Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (CO/CO₂) will be observed.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

In-Process Control (IPC): Aliquot 50 µL into MeOH. Check TLC/LCMS. Complete conversion to the methyl ester indicates the Acid Chloride was fully formed.

-

-

Esterification:

-

Option 1 (Methyl Ester): Cool back to 0 °C and add anhydrous Methanol (5.0 equiv) dropwise. Stir for 1 hour at RT.

-

Option 2 (Complex Alcohols): Concentrate the Acid Chloride to dryness (remove DCM/excess Oxalyl Chloride), redissolve in fresh DCM, and add the Alcohol (1.1 equiv) + Triethylamine (1.5 equiv) + DMAP (0.1 equiv).

-

-

Workup:

-

Quench with Saturated NaHCO₃ solution.

-

Extract with DCM (3x).[2] Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Protocol B: Base-Mediated Alkylation (Mild/High-Yield)

This method uses the carboxylate anion as a nucleophile to attack an alkyl halide. It completely bypasses the steric hindrance at the carbonyl carbon.

Reagents & Materials

-

Substrate: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv - faster)

-

Electrophile: Iodomethane (MeI) (1.5 equiv) or Benzyl Bromide, etc.

-

Solvent: DMF (Dimethylformamide) or Acetone (if MeI is used).

Step-by-Step Methodology

-

Solvation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.5 M). Note: Acetone can be used for Methyl Iodide reactions to simplify workup, but DMF is required for less reactive alkyl halides.

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. The suspension may become thick. Stir for 15 minutes at RT.

-

Alkylation:

-

Add Iodomethane (1.5 equiv) dropwise. Caution: MeI is a carcinogen; use a fume hood.

-

Stir the reaction at Room Temperature for 4–12 hours.

-

Why RT? Heating is rarely necessary for MeI and avoids potential cyclopropane ring opening or elimination side reactions.

-

-

Workup:

-

Dilute the mixture with Ethyl Acetate (EtOAc) and Water (1:1 ratio).

-

Wash the organic layer extensively with Water (3x) to remove DMF.

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Usually yields >95% pure product without chromatography. If needed, filter through a short silica plug (Hexanes:EtOAc 9:1).

Visualization & Workflows

Workflow Diagram: Acid Chloride Route

The following diagram illustrates the chemical pathway and critical decision points for Protocol A.

Figure 1: Reaction workflow for the Acid Chloride activation method (Protocol A).

Decision Tree: Method Selection

Use this logic to determine the appropriate protocol for your specific derivative.

Figure 2: Strategic decision tree for selecting the optimal esterification route.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

| Analytical Method | Expected Signal (Methyl Ester Example) | Interpretation |

| 1H NMR (CDCl₃) | Singlet, ~3.60 - 3.65 ppm (3H) | Diagnostic -COOCH₃ peak. |

| 1H NMR (CDCl₃) | Multiplets, ~1.20 - 1.60 ppm (4H) | Cyclopropane ring protons (distinctive upfield shift). |

| 13C NMR | ~174-175 ppm | Carbonyl Carbon (Ester). Shifts upfield from Acid (~180 ppm). |

| IR Spectroscopy | ~1735 cm⁻¹ | Strong C=O stretch (Ester). Acid O-H broad stretch (2500-3300) should disappear. |

References

-

Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

- Context: Foundational text for catalytic esterification, though Acid Chloride is preferred here for sterics.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13972233, 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. [1]

- Context: Verification of chemical structure, identifiers (CAS 900254-25-3), and physical properties.

- Aratani, T. (1985). Action of Alkali on Ethyl γ-Chlorobutyrate (Cyclopropane Synthesis Precedents). Pure and Applied Chemistry, 57(12), 1839-1844.

Sources

Application Note: High-Efficiency Synthesis of Cyclopropanecarboxylic Acid Derivatives

Topic: Malonic Ester Synthesis for Cyclopropanecarboxylic Acid Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanes act as critical structural motifs in modern medicinal chemistry, serving as bioisosteres for alkenes and amides, and as metabolic blockers to extend drug half-life.[1][2] While the classical Perkin synthesis utilizing sodium alkoxides offers a foundational route, it is often plagued by low yields (<40%) due to polymerization and O-alkylation side reactions.

This guide details an optimized Phase Transfer Catalysis (PTC) protocol for the synthesis of 1,1-cyclopropanedicarboxylic acid diethyl ester and its subsequent conversion to cyclopropanecarboxylic acid. By utilizing a solid-liquid or liquid-liquid interfacial mechanism, this protocol suppresses polymerization, increases yield to >70%, and simplifies purification.

Strategic Importance in Drug Discovery

The cyclopropyl moiety is not merely a spacer; it is a rigid scaffold that directs pharmacophore orientation.

-

Bioisosterism: The cyclopropane ring mimics the electronic properties of a double bond (

character) while maintaining a saturated -

Conformational Restriction: It locks substituents in specific vectors, reducing the entropic penalty of receptor binding.

-

Examples: Levomilnacipran (SNRI), Tranylcypromine (MAOI), and Ledipasvir (HCV NS5A inhibitor).

Mechanistic Insight

The formation of the cyclopropane ring via malonic ester involves a sequential double alkylation. The reaction kinetics are governed by the competition between the intramolecular ring closure (

Reaction Pathway[3][4][5][6][7][8][9]

-

First Deprotonation: Base removes an acidic

-proton ( -

Intermolecular

: The enolate attacks 1,2-dibromoethane. -

Second Deprotonation: The remaining

-proton is removed. -

Intramolecular 3-exo-tet Cyclization: The resulting carbanion attacks the terminal bromide to close the ring.

Critical Control Point: In homogenous systems (e.g., NaOEt/EtOH), the mono-alkylated intermediate often reacts with a second equivalent of malonate rather than cyclizing, leading to oligomers. PTC systems mitigate this by controlling the concentration of the active anion in the organic phase.

Mechanism Diagram

Figure 1: Sequential alkylation mechanism. In PTC conditions, the "Intermolecular Attack" leading to polymers is suppressed due to interfacial kinetics.

Experimental Protocols

Protocol A: Modern Phase Transfer Catalysis (Recommended)

Advantage: High yield (70-80%), operational simplicity, reduced moisture sensitivity. Scope: Suitable for gram-to-multigram scale synthesis of the diester intermediate.

Reagents:

-

Diethyl malonate (1.0 equiv)

-

1,2-Dibromoethane (1.5 equiv)

-

NaOH (50% aqueous solution, 4.0 equiv)

-

TEBA (Triethylbenzylammonium chloride, 1-2 mol%)

-

Solvent: Toluene (optional, reaction can be run neat) or DMSO (for acceleration).

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a reflux condenser, and a dropping funnel.

-

Charge: Add diethyl malonate (e.g., 16 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), and TEBA (0.23 g) to the flask.

-

Initiation: With vigorous stirring, add the 50% NaOH solution dropwise. Caution: The reaction is exothermic. Maintain temperature below 50°C using an ice-water bath if necessary.

-

Reaction: Once addition is complete, heat the mixture to 45-50°C and stir vigorously for 2-4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC-MS. The disappearance of malonate is the key indicator.

-

-

Quench & Workup:

-

Purification: Distill the residue under reduced pressure.

-

Target: Diethyl 1,1-cyclopropanedicarboxylate (bp ~115°C at 20 mmHg).

-

Protocol B: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final cyclopropanecarboxylic acid.

Reagents:

-

KOH (2.5 equiv) in Ethanol/Water (1:1).

-

Concentrated HCl or

.[5]

Step-by-Step Workflow:

-

Saponification: Reflux the diester from Protocol A with KOH solution for 6 hours. The solution should become homogeneous.

-

Isolation of Diacid:

-

Decarboxylation:

-

Place the neat diacid in a flask equipped for distillation.

-

Heat to 160-180°C (oil bath).

evolution will be vigorous. -

Continue heating until gas evolution ceases.

-

Distill the resulting oil to obtain pure cyclopropanecarboxylic acid (bp 182-184°C).

-

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | High local concentration of mono-alkylated anion. | Switch to PTC. Ensure vigorous mechanical stirring. Do not add dibromide to the enolate; mix them first, then add base (in PTC). |

| Solidification of Rxn | Precipitation of NaBr salts. | Add minimal amount of water or use mechanical stirring to break up the slurry. |

| Incomplete Decarboxylation | Temperature too low. | Ensure internal temperature reaches >160°C. Use a high-boiling solvent (e.g., quinoline) with trace copper powder if neat reaction fails. |

| Product in Aqueous Phase | High water solubility of the diacid.[6] | Saturate the aqueous layer with NaCl (salting out) before extraction. Use continuous extraction if possible.[6] |

Synthesis Workflow Diagram

Figure 2: End-to-end workflow for the synthesis of cyclopropanecarboxylic acid using Phase Transfer Catalysis.

References

-

Singh, R. K., & Danishefsky, S. (1981). "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 60, 66. Link

-

Perkin, W. H. (1884).[7] "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 45, 421. (Historical Foundation)

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

- Tale, R. H., & Patil, A. D. (2011). "A Novel and Efficient Method for the Synthesis of Cyclopropanecarboxylic Acid Derivatives." Journal of Chemical Research.

-

Barnes-Seeman, D. (2016). "The Role of Cyclopropanes in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 7. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Introduction

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its unique structural features, comprising a cyclopropane ring and a methoxy-substituted phenyl group, necessitate robust and reliable analytical methods for its quantification. Accurate determination of this compound in various matrices is crucial for pharmacokinetic studies, quality control of drug products, and metabolic research. This guide provides a comprehensive overview of validated analytical methods for the quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated in accordance with international guidelines to ensure data integrity and reproducibility.

Analytical Strategy Overview

The choice of analytical method for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid depends on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the desired sensitivity. This document outlines three distinct, yet complementary, analytical approaches:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: For the routine quantification of the total concentration of the analyte.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection: For the separation and individual quantification of the enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for confirmation and for analyses in complex biological matrices, often requiring derivatization.

Figure 1: General analytical workflow for the quantification of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

Method 1: Reverse-Phase HPLC for Total Quantification

This method is ideal for the routine analysis of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid in bulk drug substances and simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.[1]

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for retaining and eluting aromatic carboxylic acids.[2] The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa ~4-5).[1] This ensures a consistent retention time and improves peak shape by reducing tailing.

-

Detection: The phenyl group in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The methoxy group influences the absorption maximum, which should be experimentally determined but is expected to be around 220 nm or 275 nm.

Detailed Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference standard of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (purity ≥ 99%).

-

HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

| Run Time | 10 minutes |

3. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method 2: Chiral HPLC for Enantiomeric Separation

Since 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is a chiral molecule, distinguishing between its enantiomers is often a regulatory and pharmacological requirement. Chiral HPLC is the gold standard for this purpose.

Causality Behind Experimental Choices

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including profens (chiral carboxylic acids).[4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

-

Mobile Phase: The choice of mobile phase in chiral separations is critical and often determined empirically. A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is common for normal-phase chiral chromatography. An acidic additive (e.g., trifluoroacetic acid - TFA) is often necessary to improve peak shape and resolution for acidic analytes.[6]

Detailed Protocol

1. Instrumentation and Materials

-

HPLC system as described in Method 1.

-

Chiral stationary phase column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).

-

Racemic and enantiomerically pure standards of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

-

HPLC-grade hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

2. Chromatographic Conditions

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

| Run Time | 20 minutes |

3. Sample and Standard Preparation

-

Prepare solutions of the racemic standard and individual enantiomers (if available) in the mobile phase to identify the elution order.

-

Prepare sample solutions in the mobile phase to a concentration that provides an adequate detector response. Filter through a 0.45 µm PTFE syringe filter.

4. Data Analysis

-

Identify the peaks corresponding to each enantiomer based on the injection of the racemic standard.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Method 3: GC-MS for High Sensitivity and Confirmation

Gas chromatography coupled with mass spectrometry offers excellent sensitivity and selectivity, making it suitable for trace-level quantification and confirmatory analysis. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

Causality Behind Experimental Choices

-

Derivatization: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Silylation is a common derivatization technique that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the analyte.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7]

-

GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte from other components in the sample matrix.

-

Mass Spectrometry Detection: MS detection provides high selectivity and allows for confident identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Detailed Protocol

1. Instrumentation and Materials

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

-

Anhydrous pyridine or other suitable solvent.

-

Reference standard of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

2. Derivatization Procedure

Figure 2: Workflow for the silylation derivatization of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid.

3. GC-MS Conditions

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 minute) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) for identification, SIM for quantification |

| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and major fragments) |

4. Data Analysis

-

Identify the TMS-derivatized analyte peak by its retention time and mass spectrum.

-

For quantification, use a calibration curve generated from derivatized standards, plotting the peak area of a characteristic ion against concentration.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of these analytical methods, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation Parameters and Acceptance Criteria